

# Comparative analysis of spectroscopic data for 4-Methoxyoxane-4-carboxylic acid

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## Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

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## A Comparative Spectroscopic Analysis of 4-Methoxyoxane-4-carboxylic Acid

This guide presents a comparative analysis of the spectroscopic data for **4-Methoxyoxane-4-carboxylic acid**. Due to the limited availability of experimental data for this specific compound, this analysis relies on predicted spectroscopic values and a comparison with the known experimental data of a close structural analogue, oxane-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization and identification of **4-Methoxyoxane-4-carboxylic acid** and related compounds.

## Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methoxyoxane-4-carboxylic acid** and the available experimental data for oxane-4-carboxylic acid. These comparisons provide a baseline for identifying the key spectral features of the target molecule.

### <sup>1</sup>H NMR Data

Table 1: Comparative <sup>1</sup>H NMR Spectral Data (Predicted vs. Experimental)

Assignment	4-Methoxyoxane-4-carboxylic acid (Predicted)	Oxane-4-carboxylic acid (Experimental) [1]	Key Differences
-OCH <sub>3</sub>	~3.2-3.4 ppm (singlet)	N/A	Presence of a sharp singlet for the methoxy group.
Oxane Protons ( $\alpha$ to O)	~3.5-3.8 ppm (multiplet)	~3.5-3.8 ppm (multiplet)	Minimal change expected in the chemical shift of protons alpha to the ring oxygen.
Oxane Protons ( $\beta$ to O)	~1.8-2.2 ppm (multiplet)	~1.8-2.2 ppm (multiplet)	The methoxy group's influence might cause minor shifts.
-COOH	~10-12 ppm (broad singlet)	~10-12 ppm (broad singlet)	The carboxylic acid proton signal is expected in a similar downfield region.[2]

## <sup>13</sup>C NMR Data

Table 2: Comparative <sup>13</sup>C NMR Spectral Data (Predicted vs. Experimental)

Assignment	4-Methoxyoxane-4-carboxylic acid (Predicted)	Oxane-4-carboxylic acid (Experimental) [1]	Key Differences
-C=O	~175-180 ppm	~175-180 ppm	The carbonyl carbon chemical shift is expected to be in a similar range.[2]
Quaternary Carbon (C4)	~75-85 ppm	~40-45 ppm	Significant downfield shift due to the attached electron-donating methoxy group.
-OCH <sub>3</sub>	~50-55 ppm	N/A	A distinct signal for the methoxy carbon.
Oxane Carbons ( $\alpha$ to O)	~65-70 ppm	~65-70 ppm	Minor changes are expected for the carbons adjacent to the ring oxygen.
Oxane Carbons ( $\beta$ to O)	~25-35 ppm	~25-35 ppm	Minimal impact from the methoxy group is anticipated on these carbons.

## IR Spectroscopy Data

Table 3: Comparative FT-IR Spectral Data (Predicted vs. Experimental)

Functional Group	4-Methoxyoxane-4-carboxylic acid (Predicted)	Oxane-4-carboxylic acid (Experimental) [1]	Key Differences
O-H Stretch (Carboxylic Acid)	2500-3300 cm <sup>-1</sup> (broad)	2500-3300 cm <sup>-1</sup> (broad)	A characteristic broad absorption is expected for the carboxylic acid O-H group.
C-H Stretch	2850-3000 cm <sup>-1</sup>	2850-3000 cm <sup>-1</sup>	Typical alkane C-H stretching frequencies.
C=O Stretch (Carboxylic Acid)	1700-1725 cm <sup>-1</sup> (strong)	1700-1725 cm <sup>-1</sup> (strong)	A strong carbonyl absorption is a key feature.
C-O Stretch (Ether and Acid)	1050-1300 cm <sup>-1</sup>	1050-1300 cm <sup>-1</sup>	The presence of the methoxy group will contribute to the C-O stretching region.

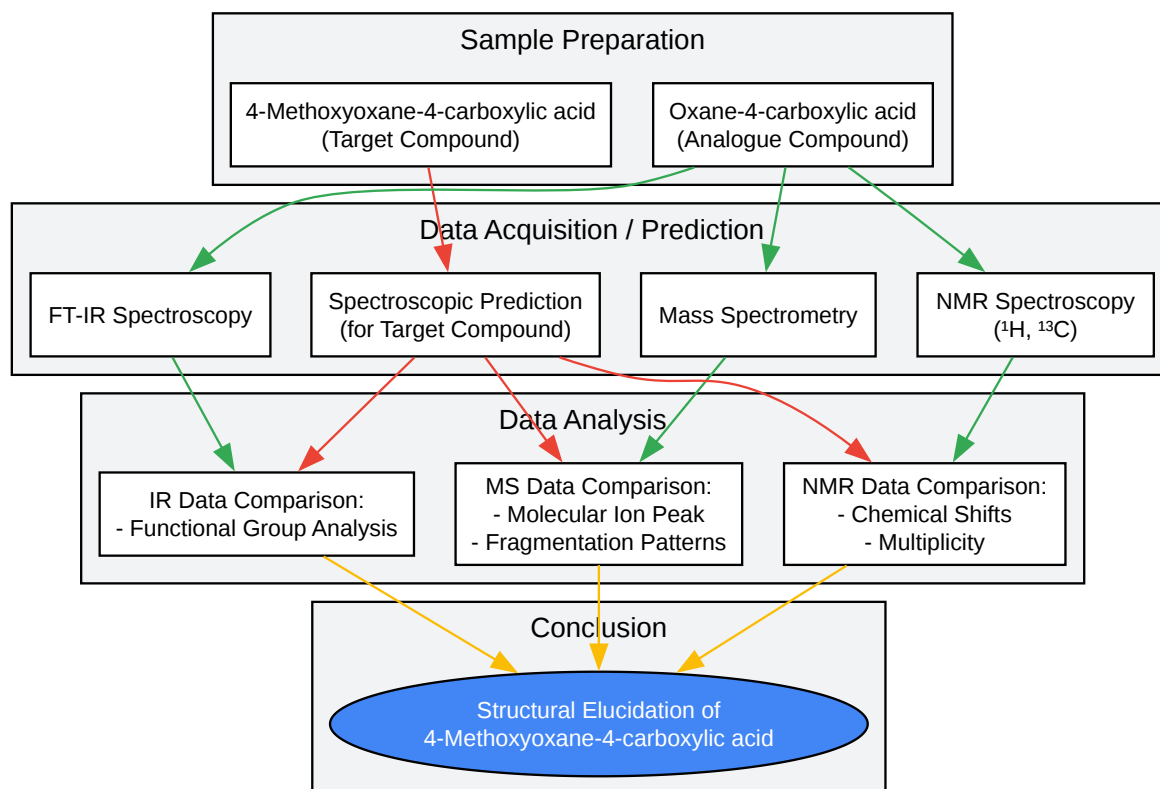
## Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Parameter	4-Methoxyoxane-4-carboxylic acid	Oxane-4-carboxylic acid[1]	Key Differences
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	Addition of a CH <sub>2</sub> O group.
Molecular Weight	160.17 g/mol	130.14 g/mol	A difference of 30.03 g/mol .
Predicted M+ Peak	m/z 160	m/z 130	The molecular ion peak will be at a higher m/z value.
Key Fragmentation	Loss of -OCH <sub>3</sub> (m/z 129), Loss of -COOH (m/z 115)	Loss of -COOH (m/z 85)	The fragmentation pattern will be influenced by the presence of the methoxy group.

## Experimental Workflow

The logical workflow for a comparative spectroscopic analysis is depicted below. This process outlines the steps from sample preparation and data acquisition to spectral analysis and structural confirmation.



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Caption: Workflow for Comparative Spectroscopic Analysis.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering a range of -2 to 15 ppm, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled carbon experiment is conducted to obtain singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample spectrum is then collected, typically over a range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron energy of 70 eV. For less volatile or thermally sensitive compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

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## References

- 1. Oxane-4-carboxylic acid | C<sub>6</sub>H<sub>10</sub>O<sub>3</sub> | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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